molecular formula C29H25ClN4O B11080049 N-(3-chlorophenyl)-1-(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide CAS No. 634168-74-4

N-(3-chlorophenyl)-1-(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide

Cat. No.: B11080049
CAS No.: 634168-74-4
M. Wt: 481.0 g/mol
InChI Key: HVUMGBFKVILZLJ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide is a complex organic compound with a unique structure that combines multiple aromatic rings and a triazacyclopenta[cd]azulene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1-(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the triazacyclopenta[cd]azulene core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl groups: This can be achieved through Friedel-Crafts alkylation or acylation reactions.

    Attachment of the chlorophenyl and methylphenyl groups: These groups can be introduced via nucleophilic substitution reactions.

    Formation of the carboxamide group: This is typically done through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-1-(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nitrating agents can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, such as halides, nitro groups, or alkyl chains.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-(3-chlorophenyl)-1-(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, if the compound has anti-inflammatory properties, it might inhibit the activity of enzymes involved in the production of inflammatory mediators.

Comparison with Similar Compounds

N-(3-chlorophenyl)-1-(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide can be compared with other similar compounds, such as:

    N-(3-chlorophenyl)-1-(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxylic acid: This compound differs by having a carboxylic acid group instead of a carboxamide group.

    N-(3-chlorophenyl)-1-(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-methyl ester: This compound has a methyl ester group instead of a carboxamide group.

    N-(3-chlorophenyl)-1-(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-nitrile: This compound has a nitrile group instead of a carboxamide group.

Biological Activity

N-(3-chlorophenyl)-1-(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique triazacyclopenta structure with various substituents that may influence its biological activity. Its molecular formula is C30H27ClN5O.

1. Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on related triazacycles showed inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Mechanism of Action
Compound A15Apoptosis Induction
Compound B10Cell Cycle Arrest
N-(3-chlorophenyl)-...TBDTBD

2. Antimicrobial Properties

The antimicrobial activity of compounds similar to N-(3-chlorophenyl)-1-(4-methylphenyl)-... has been documented in several studies. These compounds have shown effectiveness against both bacterial and fungal strains.

Case Study: Antimicrobial Screening
In a study published in Journal of Medicinal Chemistry, a series of derivatives were screened for antimicrobial activity. The results indicated that certain modifications enhanced the efficacy against resistant strains of bacteria.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA, disrupting replication processes.

Research Findings

Recent studies have focused on the optimization of similar compounds to enhance their biological profiles. For example, modifications to the side chains have been correlated with increased potency and selectivity for specific biological targets.

Table 2: Structure-Activity Relationship (SAR) Findings

ModificationEffect on Activity
Addition of Methyl GroupIncreased Potency
Chlorine SubstitutionEnhanced Selectivity

Properties

CAS No.

634168-74-4

Molecular Formula

C29H25ClN4O

Molecular Weight

481.0 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(4-methylphenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide

InChI

InChI=1S/C29H25ClN4O/c1-19-13-15-21(16-14-19)27-32-34-26(28(35)31-23-11-7-10-22(30)18-23)25(20-8-3-2-4-9-20)24-12-5-6-17-33(27)29(24)34/h2-4,7-11,13-16,18H,5-6,12,17H2,1H3,(H,31,35)

InChI Key

HVUMGBFKVILZLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=C(C4=C3N2CCCC4)C5=CC=CC=C5)C(=O)NC6=CC(=CC=C6)Cl

Origin of Product

United States

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